WIKI4
Overview
Description
WIKI4 is a potent inhibitor of tankyrase, an enzyme involved in the regulation of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has shown significant potential in inhibiting the Wnt/β-catenin signaling, making it a valuable compound in cancer research and other scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WIKI4 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The process may also involve purification steps such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: WIKI4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, enhancing its properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with enhanced inhibitory properties .
Scientific Research Applications
WIKI4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Wnt/β-catenin signaling pathway and its role in various chemical processes.
Biology: Employed in research on cell proliferation, differentiation, and apoptosis, particularly in cancer cell lines and human embryonic stem cells.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, given its ability to inhibit the Wnt/β-catenin signaling pathway.
Industry: Utilized in the development of new drugs and therapeutic agents targeting tankyrase and related pathways
Mechanism of Action
WIKI4 exerts its effects by inhibiting the enzymatic activity of tankyrase, specifically tankyrase 2. This inhibition disrupts the Wnt/β-catenin signaling pathway, leading to decreased levels of β-catenin and reduced expression of target genes. The molecular targets of this compound include the catalytic domain of tankyrase, where it binds and prevents the enzyme from catalyzing the poly (ADP-ribosyl)ation of target proteins .
Comparison with Similar Compounds
XAV-939: Another tankyrase inhibitor that also targets the Wnt/β-catenin signaling pathway.
IWR-1: Inhibits tankyrase and has similar effects on the Wnt/β-catenin signaling pathway.
G007-LK: A potent tankyrase inhibitor with a different chemical structure but similar biological activity
Uniqueness of WIKI4: this compound is unique due to its distinct chemical structure and high potency in inhibiting tankyrase. It has shown greater selectivity and efficacy in various studies compared to other tankyrase inhibitors. Additionally, this compound’s ability to significantly increase the steady-state abundance of AXIN1 and AXIN2 sets it apart from other similar compounds .
Biological Activity
WIKI4 is a small molecule inhibitor that has garnered attention for its role in modulating the Wnt/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including development, cell differentiation, and tumorigenesis. Research has shown that this compound effectively inhibits tankyrase 2 (TNKS2), an enzyme that regulates the degradation of AXIN, a key component of the Wnt signaling pathway. Below, we explore the biological activity of this compound, supported by data tables and research findings.
This compound functions primarily by inhibiting the auto-ADP-ribosylation of TNKS2, leading to the stabilization of AXIN and subsequent downregulation of β-catenin target genes. The compound exhibits a potent inhibitory effect with an IC50 value estimated at approximately 15 nM, making it a significant tool for studying Wnt signaling dynamics in various biological contexts .
Cellular Studies
- Colorectal Carcinoma Cells : In studies involving DLD1 colorectal cancer cells, this compound was shown to inhibit cellular responses to Wnt/β-catenin signaling, demonstrating reduced cell growth in low serum conditions when treated with the compound. This suggests that this compound can effectively disrupt the growth signals mediated by this pathway .
- Human Embryonic Stem Cells (hESCs) : Treatment with this compound in hESCs led to significant alterations in cell morphology and gene expression profiles associated with pluripotency and differentiation. Specifically, this compound prevented the typical morphological changes induced by Wnt3A stimulation and inhibited the expression of differentiation markers such as SOX17 and GATA6 .
Data Table: Effects of this compound on Cell Lines
Cell Line | Treatment | Effect on Growth | Key Gene Expression Changes |
---|---|---|---|
DLD1 (Colorectal) | This compound | Inhibited growth | Decreased β-catenin target genes |
hESCs | This compound + Wnt3A | Prevented differentiation | Reduced expression of NANOG, POU5F1, SOX17, GATA6 |
Case Study 1: Colorectal Cancer
In a controlled experiment, DLD1 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell proliferation, confirming its potential as an anti-cancer agent targeting the Wnt pathway.
Case Study 2: Stem Cell Differentiation
In another study involving hESCs, researchers treated cells with Wnt3A to induce differentiation and subsequently added this compound. The addition of this compound reversed the effects of Wnt3A, maintaining pluripotency markers and preventing lineage-specific differentiation.
Structural Insights
The structural basis for the selectivity of this compound as a tankyrase inhibitor has been elucidated through crystallographic studies. Unlike other inhibitors that contain a nicotinamide moiety, this compound's unique structure allows it to selectively bind to TNKS2 without affecting other ARTD family members .
Properties
IUPAC Name |
2-[3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N5O3S/c1-37-22-11-9-21(10-12-22)34-26(20-13-15-30-16-14-20)31-32-29(34)38-18-4-17-33-27(35)23-7-2-5-19-6-3-8-24(25(19)23)28(33)36/h2-3,5-16H,4,17-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUXIZKXJOGYQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=NC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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